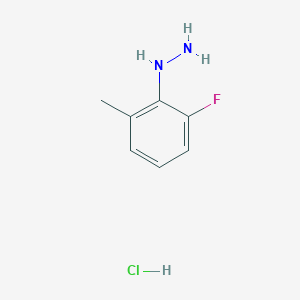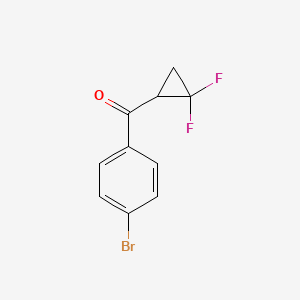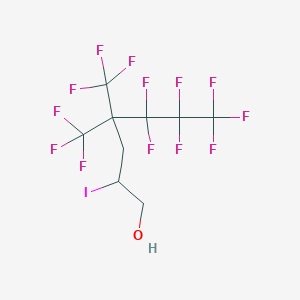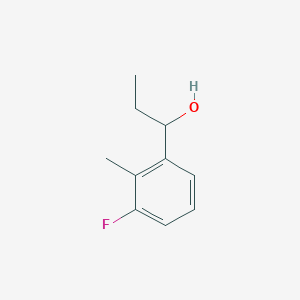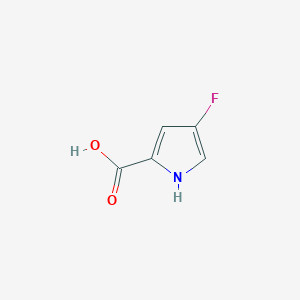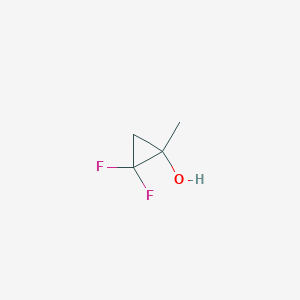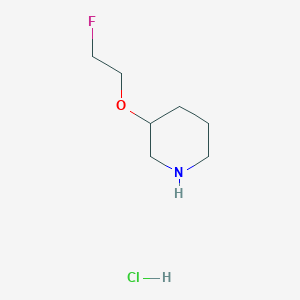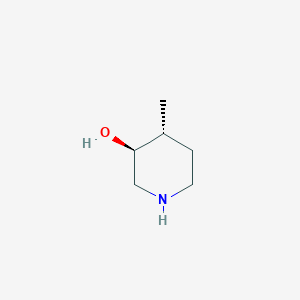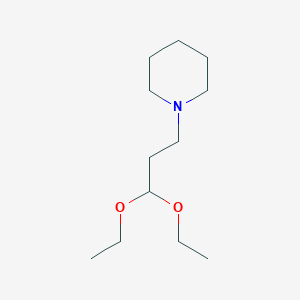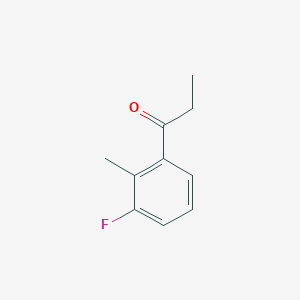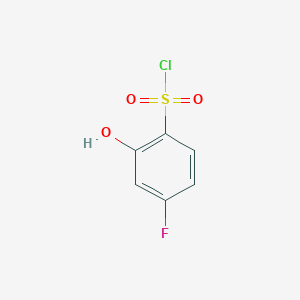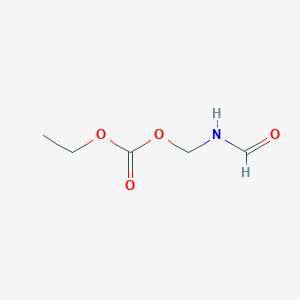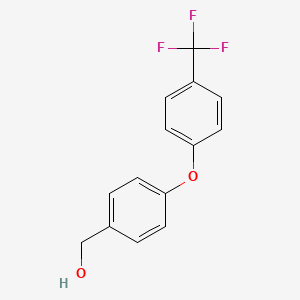
(4-(4-(三氟甲基)苯氧基)苯基)甲醇
描述
“(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol” is a chemical compound . It is also known as TFPPM. It is a member of the class of (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives involves the reactions of TFMP by nucleophilic substitution with a variety of alkylating agent by N-alkylation .
Molecular Structure Analysis
The molecular formula of “(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol” is C14H11F3O2 . The average mass is 254.205 Da and the monoisotopic mass is 254.055466 Da .
Chemical Reactions Analysis
The compound has been used in the synthesis of diaryl ether . It reacts with TFMP by nucleophilic substitution with a variety of alkylating agent by N-alkylation .
科学研究应用
Fluorescent Probes in Biomedical Research
This compound is utilized in the design and synthesis of fluorescent probes, which are vital in biomedical research. Fluorescent probes are sensitive and selective, allowing for the detection of biomolecules or molecular activities within cells through fluorescence signals. They are non-toxic and provide a new solution for molecular detection in various fields .
Environmental Monitoring
In environmental monitoring, fluorescent probes derived from this compound can detect pollutants, ensuring the safety and cleanliness of our environment. They bind to specific contaminants, offering a way to monitor and analyze environmental safety .
Food Safety Analysis
The compound is used in the development of fluorescent probes for food safety. These probes can detect foodborne pathogens, toxins, and pollutants, binding to specific targets to ensure the safety of food supplies .
Pharmaceutical Applications
In the pharmaceutical industry, the trifluoromethyl group in the compound enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides. This makes it a valuable component in the development of pharmaceuticals .
Agrochemical Product Development
The compound’s derivatives are prevalent in agrochemical products. Its trifluoromethyl group contributes to the creation of products that protect crops from pests and improve the efficacy of agrochemicals .
Organic Synthesis
The trifluoromethyl group is crucial in organic synthesis, particularly in the construction of C–CF3 bonds. This compound can be used in transition metal-mediated trifluoromethylation reactions, which are important for incorporating the trifluoromethyl group into organic motifs .
属性
IUPAC Name |
[4-[4-(trifluoromethyl)phenoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-8,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIYQZIHZLMLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727072 | |
| Record name | {4-[4-(Trifluoromethyl)phenoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol | |
CAS RN |
933786-79-9 | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933786-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[4-(Trifluoromethyl)phenoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


